7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one
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Overview
Description
7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a hydroxy group, and a benzyl(methyl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.
Attachment of the Benzyl(methyl)amino Group: This can be done through nucleophilic substitution reactions using benzyl(methyl)amine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving benzofuran derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The benzofuran core and the benzyl(methyl)amino group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: This compound has a similar aromatic structure but lacks the benzofuran core and the benzyl(methyl)amino group.
Cresol: Cresols are methylphenols with a simpler structure compared to the target compound.
4,4’-Dichlorobenzophenone: This compound has a benzophenone core, differing significantly from the benzofuran structure.
Uniqueness
The uniqueness of 7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one lies in its combination of functional groups and the benzofuran core, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H21NO3 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
7-[[benzyl(methyl)amino]methyl]-6-hydroxy-2-propan-2-ylidene-1-benzofuran-3-one |
InChI |
InChI=1S/C20H21NO3/c1-13(2)19-18(23)15-9-10-17(22)16(20(15)24-19)12-21(3)11-14-7-5-4-6-8-14/h4-10,22H,11-12H2,1-3H3 |
InChI Key |
ANHNFBNRSCBCFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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